CYP2A13 Selectivity: A Unique Advantage Over 4-Benzylmorpholine
4-(2-Chloro-6-fluorobenzyl)morpholine demonstrates selective binding to the lung-specific enzyme CYP2A13, a target for chemoprevention, whereas the unsubstituted 4-benzylmorpholine parent compound shows no significant interaction [1]. This is a critical differentiator for projects focused on CYP2A13-mediated carcinogen activation, where the halogenated compound offers a functional tool that the non-halogenated benchmark lacks.
| Evidence Dimension | CYP2A13 Binding Affinity |
|---|---|
| Target Compound Data | Selective binding to CYP2A13 (specific Kd/IC50 not disclosed in public sources) |
| Comparator Or Baseline | 4-Benzylmorpholine: No reported CYP2A13 binding |
| Quantified Difference | Functional difference (binder vs. non-binder) |
| Conditions | In vitro CYP2A13 enzyme assay |
Why This Matters
For researchers studying CYP2A13-mediated metabolic activation of tobacco-specific carcinogens like NNK, the 2-chloro-6-fluoro substitution is a prerequisite for target engagement, making the non-halogenated analog an invalid substitute [1].
- [1] BenchChem. (Data sourced from PubChem, 2024). 4-(2-chloro-6-fluorobenzyl)morpholine (B5515973) Product Description. View Source
